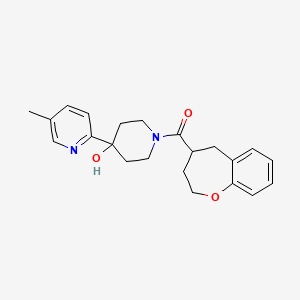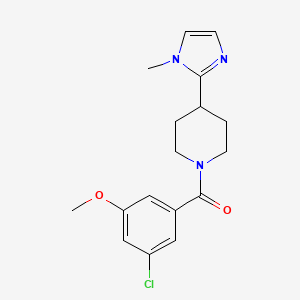
1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine, also known as CMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CMI is a piperidine derivative that has been synthesized through a multistep process using various chemical reagents.
Mécanisme D'action
The mechanism of action of 1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine involves its interaction with various neurotransmitter systems in the brain. This compound has been shown to enhance the release of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that regulates neuronal excitability. This compound also inhibits the activity of acetylcholinesterase, which increases the concentration of acetylcholine in the brain. Additionally, this compound has been shown to inhibit the activity of monoamine oxidase, which increases the concentration of dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects in animal models. It has been shown to reduce seizure activity in rats and mice, indicating its potential as an anticonvulsant agent. This compound has also been shown to reduce pain and inflammation in animal models, indicating its potential as an analgesic and anti-inflammatory agent. Additionally, this compound has been shown to improve cognitive function and memory in animal models, indicating its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine has several advantages for lab experiments, including its high potency and selectivity for specific neurotransmitter systems. However, this compound also has several limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine, including its potential as a therapeutic agent for various neurological disorders, its potential as an analgesic and anti-inflammatory agent, and its potential as a cognitive enhancer. Additionally, further research is needed to investigate the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
The synthesis of 1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine involves a multistep process that starts with the reaction of 3-chloro-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-1H-imidazole-2-amine to form this compound. The final product is obtained through purification and isolation using chromatography techniques.
Applications De Recherche Scientifique
1-(3-chloro-5-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine has been studied extensively for its potential applications in the treatment of various diseases. It has been shown to exhibit significant anticonvulsant, analgesic, and anti-inflammatory properties in animal models. This compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease due to its ability to inhibit acetylcholinesterase and monoamine oxidase, respectively.
Propriétés
IUPAC Name |
(3-chloro-5-methoxyphenyl)-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-20-8-5-19-16(20)12-3-6-21(7-4-12)17(22)13-9-14(18)11-15(10-13)23-2/h5,8-12H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNQPXJTNHOGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C3=CC(=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

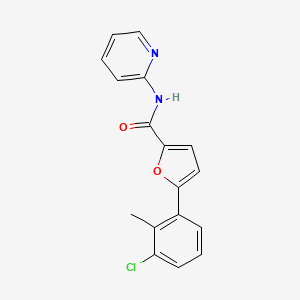
![N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B5680326.png)
![1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5680348.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5680362.png)
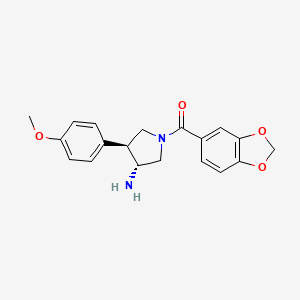
![2-cyano-3-[5-(diethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5680368.png)
![2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B5680370.png)
![N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680381.png)
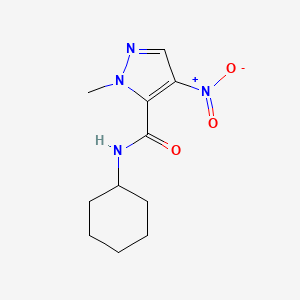
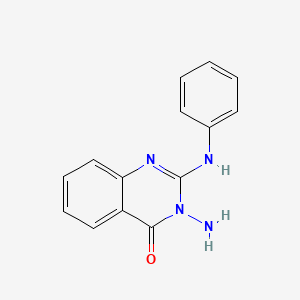
![3-(3-chlorophenyl)-8-methyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5680392.png)
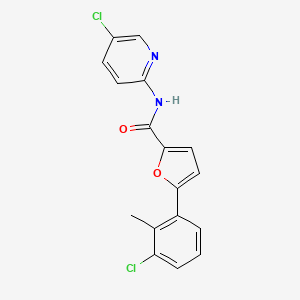
![methyl [(5-fluoro-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5680407.png)
